O-Desmethyl Metoprolol-d5
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Overview
Description
O-Desmethyl Metoprolol-d5 is a deuterium-labeled derivative of O-Desmethyl Metoprolol, which is a metabolite of the beta-1 adrenergic receptor blocker metoprolol. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Metoprolol-d5 involves the deuteration of O-Desmethyl Metoprolol. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. This can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Metoprolol-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
O-Desmethyl Metoprolol-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of metoprolol.
Biology: Employed in the investigation of the biological effects of metoprolol and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metoprolol.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs .
Mechanism of Action
O-Desmethyl Metoprolol-d5 exerts its effects by blocking the beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to decreased cardiac output. The compound specifically targets the beta-1 receptors, minimizing the effects on beta-2 receptors, which are found in the lungs and other tissues .
Comparison with Similar Compounds
O-Desmethyl Metoprolol: The non-deuterated form of O-Desmethyl Metoprolol-d5.
Metoprolol: The parent compound from which O-Desmethyl Metoprolol is derived.
Atenolol: Another beta-1 adrenergic receptor blocker with similar pharmacological effects .
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into the metabolism and distribution of metoprolol .
Properties
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-UXCJJYBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.